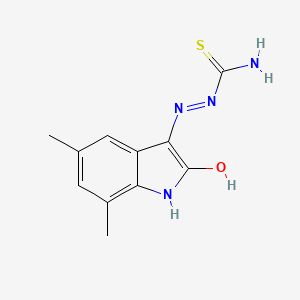
5,7-Dimethylisatin, 3-thiosemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethylisatin, 3-thiosemicarbazone is a compound with the chemical formula C11H12N4OS and a molecular weight of 248.31 g/mol . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 5,7-Dimethylisatin, 3-thiosemicarbazone contains a total of 30 bonds, including 18 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, and 6 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 urea (-thio) derivative, and 1 N hydrazine .
Physical And Chemical Properties Analysis
5,7-Dimethylisatin, 3-thiosemicarbazone has a molecular weight of 248.31 g/mol . Further physical and chemical properties are not provided in the search results.
科学的研究の応用
Anticancer Properties
5,7-Dimethylisatin 3-thiosemicarbazone and its derivatives have attracted considerable attention for their potential as anticancer drugs. Studies have shown that certain thiosemicarbazones, including those derived from 5,7-dimethylisatin, exhibit significant antiproliferative activity against various cancer cell lines. These compounds often act by disrupting cancer cell homeostasis, leading to the inhibition of tumor growth. Their activity is sometimes linked to their ability to chelate metal ions, such as copper or iron, which is crucial for their anticancer effects. For example, one study found that the coordination of gallium(III) to thiosemicarbazones increased cytotoxicity against human cancer cell lines (Kowol et al., 2009). Another study demonstrated that thiosemicarbazones derived from acetylpyrazines, which include 5,7-dimethylisatin derivatives, showed significant antifungal and antitumor activity, partly due to their ability to act as metal ion chelators (Opletalová et al., 2008).
Interaction with DNA
Several studies have explored the interaction of thiosemicarbazone derivatives with DNA. These interactions play a crucial role in their biological activity, including their anticancer effects. For instance, some studies suggest that thiosemicarbazone compounds can interact with DNA through electrostatic and groove binding, though not typically by intercalation (Baldini et al., 2003). This interaction with DNA contributes to their potential as antitumor agents.
Metal Complex Formation
The formation of metal complexes with thiosemicarbazones significantly influences their biological activity. The coordination chemistry of thiosemicarbazones with metals like copper and iron is a key area of interest due to its implications in antitumor efficacy. Complexes of thiosemicarbazones with cytotoxic or antitumoral activity against resistant cells have been extensively studied. These complexes exhibit diverse structures and often show enhanced activity compared to the free ligands (Quiroga & Navarro Ranninger, 2004).
Antimicrobial and Antifungal Effects
In addition to their anticancer properties, thiosemicarbazone derivatives have shown promise in antimicrobial and antifungal applications. Studies have highlighted their effectiveness against various strains of bacteria and fungi, making them potential candidates for treating infectious diseases. The mechanism behind their antimicrobial activity may be linked to their ability to interact with and disrupt microbial cell function (Sharma et al., 2009).
作用機序
Target of Action
It’s known that thiosemicarbazones, a class of compounds to which this molecule belongs, have been employed for the treatment of numerous diseases, including cancer, tropical infectious diseases such as chagas disease, human african trypanosomiasis, leishmaniasis, and malaria . They have also been used as antifungal agents in food, and as antiparasitic agents for veterinary use .
Mode of Action
The electrochemical behavior of isatin-thiosemicarbazone derivatives has been studied . These compounds undergo irreversible oxidation and reduction processes . The generation of isatin and thiourea moieties are proposed as the final oxidation products .
Biochemical Pathways
The irreversible oxidation and reduction processes that these compounds undergo suggest that they may interact with redox reactions and related biochemical pathways .
Pharmacokinetics
It’s known that the bioavailability and bioactivity of thiosemicarbazone derivatives may be high .
Result of Action
The generation of isatin and thiourea moieties as the final oxidation products suggests that these compounds may have an impact on cellular redox status .
Action Environment
The electrochemical behavior of these compounds suggests that their activity may be influenced by the redox environment .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-hydroxy-5,7-dimethyl-1H-indol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-5-3-6(2)8-7(4-5)9(10(16)13-8)14-15-11(12)17/h3-4,13,16H,1-2H3,(H2,12,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDJZMISNHTPTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)O)N=NC(=S)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

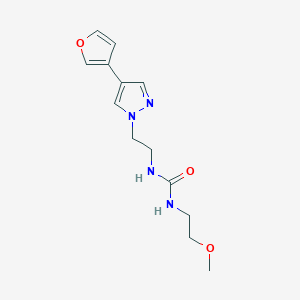

![(Z)-2-benzoyl-3-[3-(2-chloro-6-fluorobenzyl)-2,4-dimethoxyphenyl]-2-propenenitrile](/img/structure/B2360585.png)
![4-(azepan-1-ylsulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2360587.png)
![3-(4-Chlorophenyl)-2-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2360591.png)
![[3-Chloro-2-(4-methyl-1H-pyrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2360592.png)
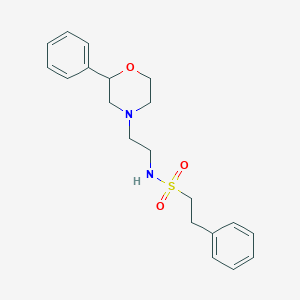
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2360595.png)
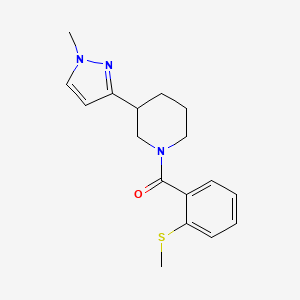

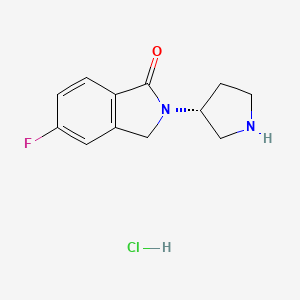
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2360600.png)
![5-bromo-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2360601.png)
![4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)-1,3,5-trimethyl-1H-pyrazole](/img/structure/B2360602.png)